molecular formula C16H17NO3 B12611945 N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide CAS No. 920277-47-0

N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide

Cat. No.: B12611945
CAS No.: 920277-47-0
M. Wt: 271.31 g/mol
InChI Key: CIBCUGQJTOFUEX-MLCCFXAWSA-N
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Description

N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a dihydroxyphenylpropan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts has also been explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, certain benzamide derivatives have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is unique due to its specific stereochemistry and the presence of both dihydroxy and benzamide groups

Biological Activity

N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide, also known as N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. The compound features a benzamide moiety linked to a 1,3-dihydroxy-2-phenylpropan structure, which contributes to its unique biological properties.

Synthesis

The synthesis of N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide typically involves the reaction of 1,3-dihydroxy-1-phenylpropan-2-one with an appropriate amine under controlled conditions. The general synthetic route includes:

  • Preparation of the Hydroxyl Compound :
    • Start with 1,3-dihydroxy-1-phenylpropan-2-one.
    • React with benzoyl chloride in the presence of a base such as pyridine.
  • Purification :
    • The product is purified through recrystallization or chromatography to obtain pure N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide.

N-(1,3-Dihydroxy-2-phenylpropan-2-yl)benzamide exhibits its biological activity primarily through interactions with specific enzymes and receptors. The hydroxyl groups in the molecule are believed to facilitate hydrogen bonding, enhancing binding affinity and selectivity for target proteins.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological effects:

  • Anti-inflammatory Activity :
    • Studies have shown that N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide can inhibit pro-inflammatory cytokines in vitro.
  • Analgesic Effects :
    • Animal models suggest that the compound may reduce pain responses, indicating potential use in pain management therapies.
  • Enzyme Inhibition :
    • Preliminary data indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and pain.

Case Studies and Research Findings

StudyFindings
In Vitro Study on Cytokine Inhibition Demonstrated significant reduction in TNF-alpha and IL-6 levels when treated with the compound.
Animal Model for Pain Assessment Showed a marked decrease in pain behaviors in rodents compared to controls (p < 0.05).
Enzyme Kinetics Analysis Identified as a moderate inhibitor of COX enzymes with IC50 values indicating effective inhibition at therapeutic concentrations.

Properties

CAS No.

920277-47-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C16H17NO3/c18-11-14(15(19)12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15?/m0/s1

InChI Key

CIBCUGQJTOFUEX-MLCCFXAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C([C@H](CO)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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